2,3-Dihydrothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
2,3-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGJDTCGUUMUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152333 | |
| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-16-1 | |
| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Sulfolene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Sulfolene, systematically known as 2,3-dihydrothiophene-1,1-dioxide, is a cyclic sulfone that serves as a crucial intermediate and building block in organic synthesis. As the more thermodynamically stable isomer of the well-known 3-sulfolene, its distinct physical and chemical properties warrant a detailed examination for researchers engaged in drug discovery and development.[1][2] This guide provides a comprehensive overview of the core physical properties of 2-sulfolene, offering insights into its handling, reactivity, and application in synthetic protocols.
Molecular Structure and Isomerism
2-Sulfolene and 3-sulfolene are isomers that differ in the position of the double bond within the five-membered ring. In 2-sulfolene, the double bond is conjugated with the sulfone group, a structural feature that imparts greater thermodynamic stability compared to the non-conjugated 3-sulfolene.[1][2] This stability difference is the driving force behind the isomerization from 3-sulfolene to 2-sulfolene, a common method for its preparation.[1][2]
Caption: Molecular structures of 2-sulfolene and 3-sulfolene.
Core Physical Properties
A comprehensive understanding of the physical properties of 2-sulfolene is paramount for its effective use in a laboratory setting. These properties dictate the conditions required for its synthesis, purification, and application in subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₂S | [3][4] |
| Molecular Weight | 118.15 g/mol | [2][3][4] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 48-49 °C | [2] |
| Boiling Point | Decomposes before boiling | [5] |
| Density | Data not available | |
| Solubility | Data not available for 2-sulfolene specifically. 3-sulfolene is soluble in water and many organic solvents. | [2] |
Thermal Stability and Decomposition
Unlike its saturated analog, sulfolane, which has a high boiling point, 2-sulfolene, much like its isomer 3-sulfolene, decomposes upon heating before it can boil at atmospheric pressure.[5] The thermal decomposition of 3-sulfolene is a well-documented retro-Diels-Alder reaction, yielding butadiene and sulfur dioxide.[1] This property is exploited in the purification of 2-sulfolene from its isomerization mixture with 3-sulfolene. By heating the mixture, the less stable 3-sulfolene selectively decomposes, allowing for the isolation of the more thermally robust 2-sulfolene.[2]
Spectroscopic Data
The structural characterization of 2-sulfolene is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a dedicated spectrum for 2-sulfolene was not found in the search results, the ¹H NMR spectrum of the parent compound, 2,3-dihydrothiophene, shows signals for the vinyl protons at approximately 6.06 ppm and 5.48 ppm, and the allylic and homoallylic protons at 3.08 ppm and 2.62 ppm, respectively.[5] It is anticipated that the electron-withdrawing sulfone group in 2-sulfolene would cause a downfield shift of these signals.
Infrared (IR) Spectroscopy
The IR spectrum of sulfones is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. For sulfolenes, these typically appear in the regions of 1120-1150 cm⁻¹ (symmetric) and 1300-1350 cm⁻¹ (asymmetric).[1]
Synthesis and Purification: Isomerization of 3-Sulfolene
The most common laboratory-scale synthesis of 2-sulfolene involves the base-catalyzed isomerization of the readily available 3-sulfolene.
Reaction Mechanism
The isomerization proceeds via a carbanion intermediate formed by the deprotonation of the acidic protons at the α-position to the sulfone group in 3-sulfolene. This is followed by a proton shift to yield the thermodynamically more stable 2-sulfolene, where the double bond is in conjugation with the sulfone group.[1]
Caption: Isomerization of 3-sulfolene to 2-sulfolene.
Experimental Protocol: Base-Catalyzed Isomerization
A typical procedure for the isomerization involves the use of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Materials:
-
3-Sulfolene
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
-
Standard work-up and purification glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-sulfolene and anhydrous DMSO.
-
Stir the mixture until the 3-sulfolene is completely dissolved.
-
Carefully add potassium tert-butoxide to the solution.
-
Heat the reaction mixture to approximately 80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or ¹H NMR). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with an appropriate aqueous work-up to remove the DMSO and inorganic salts.
-
The crude product can be further purified.
Purification
As mentioned, the difference in thermal stability between the two isomers provides a convenient method for purification. After the initial work-up, the crude mixture containing both 2-sulfolene and any unreacted 3-sulfolene can be heated to a temperature above the decomposition point of 3-sulfolene (e.g., 100-110 °C).[2] This will cause the selective removal of the 3-sulfolene as gaseous butadiene and sulfur dioxide, leaving behind the more stable 2-sulfolene. The final product can then be purified by recrystallization.
Conclusion
2-Sulfolene is a valuable synthetic intermediate with distinct physical properties that differentiate it from its more commonly known isomer, 3-sulfolene. Its greater thermodynamic stability and the specific reactivity of its conjugated system make it an important tool for synthetic chemists. A thorough understanding of its physical properties, including its thermal decomposition behavior and the methods for its synthesis and purification, is essential for its successful application in the development of new chemical entities. Further research to fully characterize the density and solubility of 2-sulfolene would be beneficial to the scientific community.
References
-
What is the boiling point of sulfolene? - Homework.Study.com. (n.d.). Retrieved January 30, 2026, from [Link]
-
Sulfolene - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
2,3-Dihydrothiophene - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
Sulfolane - Sciencemadness Wiki. (2022, September 15). Retrieved January 30, 2026, from [Link]
-
Sulfolene - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
Sulfolane. (n.d.). Retrieved January 30, 2026, from [Link]
-
Sulfolane | C4H8O2S | CID 31347 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
-
3-Sulfolene | C4H6O2S | CID 6498 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
- US3252997A - Purification of sulfolane compounds - Google Patents. (n.d.).
-
2,3-Dihydrothiophene 1,1-dioxide - NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]
-
1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. (2022, January 10). Retrieved January 30, 2026, from [Link]
-
Properties of Sulfolane Quoted in the Literature. (n.d.). Retrieved January 30, 2026, from [Link]
-
Sulfolane: A Versatile Dipolar Aprotic Solvent | Organic Process Research & Development. (n.d.). Retrieved January 30, 2026, from [Link]
-
Recent Advances in the Synthesis of Sulfones - Who we serve. (2016, June 7). Retrieved January 30, 2026, from [Link]
-
1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment | PDF | Chemistry - Scribd. (n.d.). Retrieved January 30, 2026, from [Link]
-
DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE - Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]
-
2,3-Dihydrothiophene | C4H6S | CID 136880 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
-
7.5: Carbon-13 NMR - Chemistry LibreTexts. (2025, June 27). Retrieved January 30, 2026, from [Link]
-
3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]
- US3396090A - Recovery of sulfolane by distillation with pre-vaporization - Google Patents. (n.d.).
-
Preparation and pyrolysis of some Bi- and Tri-cyclic sulfones derived from photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,3-Dihydrothiophene 1,1-Dioxide
Foreword: Understanding the Core Molecule
2,3-Dihydrothiophene 1,1-dioxide, also known as 2-sulfolene, is a pivotal organosulfur compound in modern organic synthesis and materials science. Its unique structural features, particularly the electron-withdrawing sulfone group in conjugation with a double bond, impart distinct chemical reactivity and physical properties. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and the development of novel formulations. This guide provides a comprehensive overview of the solubility characteristics of 2,3-dihydrothiophene 1,1-dioxide, a detailed experimental protocol for its quantitative determination, and an exploration of the underlying intermolecular forces governing its solution behavior.
Physicochemical Profile of 2,3-Dihydrothiophene 1,1-Dioxide
Before delving into its solubility, it is essential to understand the key physicochemical properties of 2,3-dihydrothiophene 1,1-dioxide that influence its interaction with solvents.
| Property | Value | Source |
| Chemical Formula | C₄H₆O₂S | [1] |
| Molecular Weight | 118.15 g/mol | [1] |
| Appearance | White crystalline solid | [2][3] |
| Melting Point | 48-49 °C | [3] |
| CAS Number | 1192-16-1 | [1] |
The presence of the highly polar sulfone group results in a significant dipole moment, making the molecule polar. However, the four-carbon ring provides a degree of non-polar character. This dual nature is central to its solubility profile.
Solubility Profile: A Qualitative and Semi-Quantitative Overview
Precise quantitative solubility data for 2,3-dihydrothiophene 1,1-dioxide is not extensively reported in publicly available literature. However, based on the known behavior of its isomer, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), and its saturated analog, sulfolane, we can infer a general solubility pattern.
It is crucial to distinguish between the two isomers of sulfolene, as their structural differences can lead to variations in their physical properties, including solubility.[4]
-
3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide): This isomer is reported to be highly soluble in water, with a solubility of 50-100 mg/mL at 20°C.[2] It is also described as being highly soluble in polar organic solvents such as ethanol, acetone, and benzene, while exhibiting limited solubility in nonpolar solvents like hexane.[2]
-
Sulfolane (Tetrahydrothiophene 1,1-dioxide): The fully saturated analog, sulfolane, is a highly polar aprotic solvent and is miscible with water and a wide range of organic solvents, including aromatics and alcohols.[5][6] It is, however, only partially miscible with aliphatic hydrocarbons like octanes and olefins.[5]
Based on these comparisons, it is anticipated that 2,3-dihydrothiophene 1,1-dioxide will exhibit good solubility in polar and moderately polar organic solvents and lower solubility in nonpolar aliphatic hydrocarbons. The following table provides a predicted qualitative solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | High | The polar sulfone group can form hydrogen bonds with the hydroxyl groups of protic solvents. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions between the sulfone group and the polar aprotic solvent are expected. |
| Aromatic | Benzene, Toluene | Moderate | The planar ring of the aromatic solvent can interact with the heterocyclic ring of 2,3-dihydrothiophene 1,1-dioxide through van der Waals forces. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions are possible, though weaker than with highly polar aprotic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are less polar than ketones and may have weaker interactions with the sulfone group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The nonpolar nature of these solvents leads to weak interactions with the polar solute. |
Quantitative Determination of Solubility: An Experimental Guide
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method, a robust and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[7][8]
Principle of the Method
The isothermal shake-flask method involves creating a saturated solution of the solute (2,3-dihydrothiophene 1,1-dioxide) in the solvent of interest at a constant temperature. This is achieved by adding an excess of the solid to the solvent and agitating the mixture until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the liquid phase represents its solubility at that specific temperature. The concentration is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 2,3-dihydrothiophene 1,1-dioxide.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
High-purity 2,3-dihydrothiophene 1,1-dioxide
-
Analytical grade organic solvents
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer
-
Vortex mixer
Procedure:
-
Preparation of Stock Solutions for Calibration:
-
Accurately prepare a series of standard solutions of 2,3-dihydrothiophene 1,1-dioxide of known concentrations in a solvent in which it is freely soluble (e.g., acetonitrile or methanol).
-
These standards will be used to generate a calibration curve for the analytical instrument.
-
-
Sample Preparation:
-
Add an excess amount of solid 2,3-dihydrothiophene 1,1-dioxide to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method.
-
Determine the concentration of 2,3-dihydrothiophene 1,1-dioxide in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of 2,3-dihydrothiophene 1,1-dioxide in the specific solvent at the experimental temperature.
-
Self-Validating System and Quality Control
To ensure the trustworthiness and accuracy of the results, the following self-validating measures should be implemented:
-
Purity of Materials: The purity of both the 2,3-dihydrothiophene 1,1-dioxide and the solvents should be confirmed prior to use.
-
Temperature Control: The temperature of the shaker and during the filtration step must be precisely controlled and monitored.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the agitation time after equilibrium is achieved.
-
Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.
-
Calibration Curve Linearity: The calibration curve used for analysis must demonstrate good linearity (R² > 0.999) over the concentration range of interest.
The Causality Behind Solubility: Intermolecular Forces at Play
The solubility of 2,3-dihydrothiophene 1,1-dioxide in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful framework for understanding these interactions.
Caption: Intermolecular Interactions Governing Solubility.
-
In Polar Solvents: The highly polar sulfone group of 2,3-dihydrothiophene 1,1-dioxide can engage in strong dipole-dipole interactions with polar solvent molecules. In protic solvents like alcohols, it can also act as a hydrogen bond acceptor. These strong solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to high solubility.
-
In Nonpolar Solvents: In nonpolar solvents such as hexane, the primary intermolecular forces are weak van der Waals forces. The energy gained from the weak solute-solvent interactions is insufficient to overcome the stronger dipole-dipole interactions between the solute molecules, resulting in low solubility.
Conclusion and Future Perspectives
While a comprehensive, publicly available dataset on the quantitative solubility of 2,3-dihydrothiophene 1,1-dioxide in a wide array of organic solvents is currently lacking, this guide provides a robust framework for its systematic determination. The provided experimental protocol, grounded in established scientific principles, offers a reliable pathway for researchers to generate high-quality solubility data. A deeper understanding of the solubility of this versatile compound will undoubtedly facilitate its broader application in organic synthesis, materials science, and drug development, paving the way for future innovations.
References
-
Sulfolene - Grokipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Solvent: sulfolane - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 31, 2026, from [Link]
-
Sulfolane | C4H8O2S - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
Sulfolene - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 31, 2026, from [Link]
-
Chemical and physical properties of sulfolane. | Download Table. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies, 22(2), 44-48. Retrieved January 31, 2026, from [Link]
-
Sulfolane. (n.d.). Retrieved January 31, 2026, from [Link]
-
SULFOLANE (ANHYDROUS - AQUEOUS). (n.d.). Ataman Kimya. Retrieved January 31, 2026, from [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2001). Analytical Chemistry, 73(16), 3915-3921. Retrieved January 31, 2026, from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data, 64(3), 897-900. Retrieved January 31, 2026, from [Link]
-
Chemical Properties of 2,3-Dihydrothiophene 1,1-dioxide (CAS 1192-16-1). (n.d.). Cheméo. Retrieved January 31, 2026, from [Link]
-
INTRODUCTION: THE SOLUBILITY OF SOLIDS IN LIQUIDS. (n.d.). Retrieved January 31, 2026, from [Link]
-
Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved January 31, 2026, from [Link]
-
Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 516-519. Retrieved January 31, 2026, from [Link]
-
Solubility Rules. (2023, January 29). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
-
2,3-Dihydrothiophene. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
Sources
- 1. 2,3-Dihydrothiophene 1,1-dioxide (CAS 1192-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfolane [liaodongchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. dissolutiontech.com [dissolutiontech.com]
Methodological & Application
2,3-dihydrothiophene 1,1-dioxide in Diels-Alder reactions
Application Note: 2,3-Dihydrothiophene 1,1-Dioxide (3-Sulfolene) as a Masked Diene in Diels-Alder Cycloadditions
Part 1: Introduction & Strategic Rationale
The Challenge: Handling Gaseous Dienes 1,3-Butadiene is the simplest conjugated diene and a fundamental building block for constructing cyclohexene rings via the Diels-Alder reaction. However, its physical properties (boiling point: −4.4 °C) present significant logistical hurdles in drug discovery and process chemistry:
-
Storage: Requires pressurized cylinders or cryogenics.
-
Stoichiometry: Difficult to dispense precise molar equivalents of a gas.
-
Safety: Highly flammable and susceptible to explosive polymerization (popcorn polymer) without inhibitors.
The Solution: 3-Sulfolene as a Solid Surrogate 2,3-dihydrothiophene 1,1-dioxide (3-sulfolene) serves as a crystalline, shelf-stable "masked" form of 1,3-butadiene.[1][2] Upon heating, it undergoes a cheletropic elimination (a specific type of retro-cycloaddition), extruding sulfur dioxide (SO₂) and generating chemically pure 1,3-butadiene in situ.
Key Advantages:
-
Atom Economy: Generates the diene only when needed, reducing dimerization side-products.
-
Process Control: Reaction rate is controlled by temperature (elimination triggers ~110°C).
-
Handling: Weighable solid (MP: 64–66°C) allows for precise stoichiometric control.
Part 2: Mechanistic Insight
The utility of 3-sulfolene relies on the thermal reversibility of its formation.[2] The reaction proceeds through a concerted, suprafacial retro-cheletropic extrusion of SO₂.
Reaction Pathway Visualization The following diagram illustrates the kinetic pathway. Note that the extrusion of SO₂ is the rate-determining step (RDS) for the availability of the diene.
Figure 1: Mechanistic pathway of in situ butadiene generation and subsequent trapping.
Part 3: Experimental Protocols
Protocol A: Standard Thermal Reflux (The "One-Pot" Method)
Best for: Routine synthesis, gram-scale, unsealed vessels.
Reagents:
-
3-Sulfolene (1.2 equiv relative to dienophile)
-
Dienophile (e.g., Maleic Anhydride, N-substituted maleimides)
-
Solvent: Xylenes (mixture of isomers) or Toluene.
-
Note: Xylenes (bp ~140°C) are preferred over Toluene (bp ~110°C) to ensure rapid elimination of SO₂.
-
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Gas Scrubbing (CRITICAL): Attach the top of the condenser to a gas outlet tube leading into a trap containing 10% NaOH solution. Reason: This neutralizes the corrosive SO₂ gas evolved.
-
Charging: Add the dienophile (1.0 equiv) and 3-sulfolene (1.2 equiv) to the flask. Add Xylenes (approx. 5 mL per gram of reactant).
-
Reaction:
-
Heat the mixture to reflux.
-
Observation: Evolution of SO₂ bubbles will be vigorous initially.
-
Maintain reflux for 30–60 minutes. The cessation of gas evolution often indicates reaction completion.
-
-
Workup:
-
Precipitation: Many adducts (especially anhydrides/imides) will crystallize directly from Xylenes upon cooling.
-
Isolation: Filter the solid.[4] Wash with cold hexanes or petroleum ether to remove traces of solvent and unreacted diene dimers.
-
Purification: Recrystallize from toluene/hexanes if necessary.
Protocol B: Microwave-Assisted Synthesis (Sealed Vessel)
Best for: High-throughput screening, difficult substrates, rapid kinetics.
Safety Warning: Pressure Calculation Unlike thermal reflux, microwave synthesis uses sealed vials. 3-Sulfolene generates 1 mole of gas per mole of solid .
-
Calculation: 1 mmol (118 mg) of 3-sulfolene in a 5 mL vial (approx 3 mL headspace) at 150°C generates ~12 bar (175 psi) of pressure.
-
Limit: Do NOT exceed 2 mmol per 5 mL vial. Ensure your vial is rated for at least 20 bar (300 psi).
Methodology:
-
Preparation: In a 5 mL microwave process vial, add Dienophile (0.5 mmol), 3-Sulfolene (0.6 mmol), and 2.5 mL of Toluene or Mesitylene.
-
Sealing: Cap the vial with a crimp cap containing a PTFE/silicone septum.
-
Irradiation Parameters:
-
Temperature: 140°C
-
Time: 10–15 minutes
-
Stirring: High
-
Pre-stir: 30 seconds
-
-
Post-Reaction:
-
Cooling: Allow the vial to cool to <40°C inside the reactor (most reactors have air cooling).
-
Venting (CRITICAL): Before opening, pierce the septum with a needle connected to a fume hood exhaust or NaOH trap to release the pressurized SO₂.
-
-
Analysis: Evaporate solvent and analyze crude by 1H NMR.
Part 4: Optimization & Troubleshooting
Solvent Selection Matrix The choice of solvent dictates the reaction temperature and the solubility of the intermediate diene.
| Solvent | Boiling Point | Suitability | Notes |
| Xylenes | ~140°C | Optimal | High enough T to drive SO₂ extrusion rapidly. |
| Toluene | 110°C | Good | Reflux T is close to the activation barrier; reaction may be slower. |
| Water | 100°C | Specialized | Requires surfactant (SDS) or "on-water" conditions. Green chemistry. |
| Ethanol | 78°C | Poor | Temperature too low for efficient SO₂ extrusion (requires pressure vessel). |
Decision Tree for Process Optimization
Figure 2: Troubleshooting logic for low yields.
Part 5: Safety & Handling (E-E-A-T)
-
SO₂ Management: The reaction generates stoichiometric quantities of sulfur dioxide. This gas is a severe respiratory irritant.
-
Protocol: Always use a fume hood. For scales >5g, use a caustic scrubber (NaOH bubbler).
-
-
Pressure Hazards: In sealed tubes (microwave or steel autoclave), calculate the theoretical pressure of SO₂ before heating. Assume 100% conversion to gas.
-
Thermal Runaway: While the Diels-Alder is exothermic, the extrusion of SO₂ is endothermic. However, the accumulation of unreacted diene followed by a sudden polymerization can cause exotherms. Maintain steady heating; do not overheat rapidly.
References
-
Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis.[2][6][7][8][9] Journal of Chemical Education, 45(1), 55. Link
-
Organic Syntheses. (1973). Diethyl trans-Δ4-Tetrahydrophthalate. Organic Syntheses, Coll.[1][10][11] Vol. 5, p. 414. Link
- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Vol. 1, p. 1128). Wiley. (Standard reference for reagent properties).
- Chung, Y., et al. (1988). Ultrasound-promoted Diels-Alder reactions of masked dienes. Journal of Organic Chemistry.
-
Biotage Application Notes. Microwave-Assisted Diels-Alder Reactions. (General reference for pressure limits in microwave vials). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cerritos.edu [cerritos.edu]
- 3. youtube.com [youtube.com]
- 4. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Sulfolene - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: Pyrolysis of 2-Sulfolene Adducts for Diene Generation
Executive Summary & Mechanistic Grounding
This guide details the experimental protocols for the pyrolysis of 2-sulfolene and its substituted adducts (masked dienes). This methodology addresses a critical challenge in organic synthesis: the handling of unstable, volatile, or polymerizable 1,3-dienes. By utilizing the cheletropic elimination of sulfur dioxide (
The "Masked Diene" Strategy
The core principle relies on the thermal instability of the sulfolene ring. 3-sulfolene (often the starting material) isomerizes to 2-sulfolene, which then undergoes a concerted, suprafacial, retro-cheletropic extrusion of
Key Mechanistic Features:
-
Stereospecificity: The thermal ring opening is disrotatory (according to Woodward-Hoffmann rules). Stereochemical information in the sulfolene "adduct" is translated into the geometry of the resulting diene (
or from cis-substituents; from trans). -
Atom Economy: While
is lost, the ability to generate complex dienes without isolation steps often results in higher overall process efficiency.
Figure 1: Mechanistic workflow for the generation of dienes from substituted sulfolenes.
Safety & Hazard Mitigation (Critical)
WARNING: The evolution of sulfur dioxide (
-
Pressure Management: The reaction generates 1 mole of gas for every mole of reactant. In a sealed vessel (e.g., microwave vial or pressure tube), this creates substantial pressure.
-
Rule of Thumb: Do not fill reaction vessels more than 50% volume.
-
Calculation: 1 mmol of sulfolene generates ~24 mL of
gas at STP.
-
-
Scrubbing: For open systems (FVP or reflux), the exhaust must be bubbled through a 10% NaOH or KOH solution to neutralize
(forming sulfite/bisulfite). -
Residue: Pyrolysis residues may contain polymeric byproducts. Clean glassware immediately with polar aprotic solvents (DMSO/DMF) before they harden.
Experimental Protocols
Protocol A: In Situ Trapping (Solution Phase)
Best for: Diels-Alder reactions where the generated diene is trapped immediately by a dienophile. This avoids the isolation of unstable dienes.
Materials:
-
Substituted Sulfolene Precursor
-
Dienophile (1.2 – 1.5 equivalents)
-
Solvent: Xylenes (Standard), Toluene (Lower T), or Water (Green Chemistry/Microwave)
-
Scavenger: Solid
or Propylene Oxide (optional, to neutralize trace acid).
Step-by-Step Workflow:
-
Preparation: In a heavy-walled pressure tube (Ace Glass or similar), dissolve the sulfolene (1.0 equiv) and dienophile (1.2 equiv) in degassed xylenes (0.5 M concentration).
-
Note: Degassing is crucial to prevent oxidation of the nascent diene.
-
-
Sealing: Add a micro-stir bar. Flush the headspace with Argon for 30 seconds. Seal the tube tightly (Teflon bushing).
-
Reaction: Heat the vessel behind a blast shield.
-
Temperature: 110°C – 140°C. (2-sulfolene elimination typically starts ~110°C).
-
Duration: 4 – 12 hours.
-
-
Monitoring (Self-Validation):
-
Cool a small aliquot.
-
NMR Check: Monitor the disappearance of sulfolene ring protons (typically
6.0–6.8 ppm region).
-
-
Work-up:
-
Cool to room temperature.[2] CAUTION: Open the vessel carefully in a fume hood; residual
will off-gas. -
Wash the organic layer with 1M NaOH (to remove dissolved
). -
Dry over
and concentrate.
-
Protocol B: Flash Vacuum Pyrolysis (FVP)
Best for: Isolating unstable dienes or when the diene is sensitive to prolonged heating/dimerization.
Equipment Setup:
-
Sublimation Oven: To vaporize the sulfolene.
-
Pyrolysis Tube: Quartz tube (30 cm x 2 cm) packed with quartz chips (to increase surface area/collision frequency).
-
Cold Trap: Liquid
(-196°C) to condense the diene and . -
Vacuum Pump: High vacuum required (< 0.1 mmHg).
Step-by-Step Workflow:
-
Assembly: Connect the sublimation flask
Pyrolysis Tube U-Tube Cold Trap Vacuum Pump. -
Conditioning:
-
Heat Pyrolysis Tube to 450°C – 600°C .
-
Establish vacuum (< 0.05 mmHg).
-
-
Execution:
-
Place the sulfolene adduct in the sublimation flask.
-
Slowly heat the sublimation flask (typically 80°C – 120°C) to sublime the solid into the hot zone.
-
Rate Control: The vacuum gauge should not spike; a steady pressure indicates controlled sublimation.
-
-
Collection:
-
The diene and
co-condense in the cold trap. -
Post-Run: Isolate the trap. Allow it to warm to -78°C (Dry Ice/Acetone). At this temperature,
(b.p. -10°C) can be pumped off or distilled away, leaving the less volatile diene.
-
Figure 2: Schematic of a Flash Vacuum Pyrolysis (FVP) system for diene isolation.
Solvent Selection & Parameter Optimization
The choice of solvent in solution-phase protocols dictates the reaction rate and maximum attainable temperature.
| Solvent | Boiling Point (°C) | Suitability | Notes |
| Xylenes (Mixed) | 138-144 | Ideal | High BP allows rapid elimination; good solubility for most organics. |
| Toluene | 110 | Moderate | Good for lower temperature sensitive substrates; reaction may be slower. |
| Ethanol | 78 | Specialized | Used in sealed tubes; polar protic nature can accelerate certain eliminations. |
| Sulfolane | 285 | High Temp | Use only for extremely difficult substrates; difficult to remove during workup. |
| Water | 100 | Green | Requires microwave heating to reach >110°C; exploits hydrophobic effect. |
Troubleshooting & Quality Control
Self-Validating the Reaction
-
The "Pop" Test: When opening a sealed tube (safely!), a distinct release of pressure indicates
was generated. Lack of pressure suggests incomplete conversion. -
Gravimetric Analysis: If isolating the diene, the mass loss should correspond exactly to the molecular weight of
(64.06 g/mol ).-
Calculation:
.
-
-
Scavenger Check: If the reaction turns black/tarry, acid-catalyzed polymerization of the diene is likely.
-
Fix: Add 10 mol% solid
or Polyvinylpyridine (PVP) resin to the reaction mixture.
-
Common Failure Modes
-
Incomplete Conversion: Temperature too low. 2-sulfolene elimination has a high activation energy (
). Ensure internal temperature is >110°C. -
Product Polymerization: Diene concentration too high. Dilute to 0.1 M or use FVP.
-
Reversibility: The reaction is technically reversible, but
is a gas. In a sealed tube, high pressure could favor the reverse reaction (cheletropic addition). Venting the tube periodically (if safe) or using a large headspace helps drive it to completion.
References
-
Woodward, R. B.; Hoffmann, R. "The Conservation of Orbital Symmetry." Angewandte Chemie International Edition, 1969 , 8(11), 781-853.
-
Chou, T.-S.; Tso, H.-H. "Preparation of 3-Sulfolenes and their Use in Organic Synthesis." Organic Preparations and Procedures International, 1989 , 21(3), 257-296.
-
Mayoral, J. A. "Mechanisms of the Diels-Alder Reaction." Chemical Society Reviews, 2001 , 30, 1-12. (Context on trapping dienes).
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43(46), 6250-6284.
-
McNab, H. "Flash Vacuum Pyrolysis: Techniques and Reactions." Aldrichimica Acta, 2004 , 37(1), 19-26.[3]
Sources
Application Notes & Protocols: The Strategic Role of 2,3-Dihydrothiophene 1,1-Dioxide and its Isomers in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of Cyclic Sulfones
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and molecular complexity is paramount. Within the chemist's toolkit, certain reagents emerge not as mere reactants, but as strategic linchpins that enable elegant and powerful transformations. 2,3-Dihydrothiophene 1,1-dioxide, also known as 2-sulfolene, and its more commonly encountered isomer, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene), represent a class of such strategic molecules. These unassuming, crystalline solids are versatile precursors that offer controlled access to highly reactive intermediates, primarily conjugated dienes, and can themselves participate in cycloaddition reactions to construct complex carbocyclic frameworks.
This guide provides an in-depth exploration of the multifaceted roles of 2,3-dihydrothiophene 1,1-dioxide and its related isomers in the context of total synthesis. We will delve into the causality behind their application, moving beyond simple procedural descriptions to offer insights into why and when these reagents are the optimal choice. The protocols described herein are designed to be self-validating, grounded in established literature, and illustrative of the broad utility of this class of compounds in the synthesis of natural products and other complex molecular architectures.
I. The Dichotomy of Reactivity: 2-Sulfolene vs. 3-Sulfolene
A foundational concept in understanding the utility of these compounds is the chemical behavior of the two principal isomers. The position of the double bond in the five-membered ring dictates their primary application in synthesis.
-
3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide): This is the most widely used isomer and is commercially available. Its synthetic utility stems from its ability to act as a stable, solid surrogate for the gaseous and difficult-to-handle 1,3-butadiene.[1][2] Upon heating, 3-sulfolene undergoes a reversible cheletropic extrusion of sulfur dioxide (SO₂) to generate 1,3-butadiene in situ.[1][2] This controlled release allows for the efficient trapping of the diene in Diels-Alder reactions, even with dienophiles of low reactivity.[2]
-
2-Sulfolene (2,3-Dihydrothiophene 1,1-dioxide): The subject of our focus, 2-sulfolene, is the thermodynamically more stable isomer. The double bond, being conjugated with the sulfone group, renders it electron-deficient. This electronic nature makes 2-sulfolene an effective dienophile in its own right, capable of participating in [4+2] cycloaddition reactions with electron-rich dienes to construct bicyclic sulfonated scaffolds.[3]
The interplay between these two isomers is governed by a base-catalyzed equilibrium. This isomerization provides a powerful synthetic handle, allowing for the conversion of the readily available 3-sulfolene into the dienophilic 2-sulfolene, or for the strategic generation of dienes from 2-sulfolene derivatives via isomerization followed by SO₂ extrusion.[4]
Figure 1: The interconnected reactivity of 2-sulfolene and 3-sulfolene.
II. Application: 3-Sulfolene as an In Situ Diene Source in Diels-Alder Reactions
The most prevalent application of sulfolene chemistry in total synthesis is the use of 3-sulfolene as a solid, stable precursor to 1,3-butadiene. This strategy circumvents the significant challenges of handling a volatile, flammable gas, allowing for safer and more controlled reaction conditions.[1][2]
Causality of Application: The thermal extrusion of SO₂ from 3-sulfolene is a concerted, pericyclic reaction.[5] The generation of the diene in situ means that its concentration remains low throughout the reaction, minimizing the potential for diene polymerization, a common side reaction when using free butadiene.[2] Furthermore, the reaction can be performed in standard laboratory glassware at atmospheric pressure, obviating the need for specialized high-pressure equipment.[2]
Protocol 1: General Procedure for a Diels-Alder Reaction Using 3-Sulfolene
This protocol is adapted from established procedures for the reaction of 3-sulfolene with maleic anhydride.[1][6]
Materials:
-
3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)
-
Maleic anhydride (or other desired dienophile)
-
Xylene (high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a dry 25 mL round-bottom flask, add 3-sulfolene (2.0 g, 16.9 mmol) and maleic anhydride (1.2 g, 12.2 mmol).
-
Add xylene (0.8 mL) and a magnetic stir bar.
-
Fit the flask with a reflux condenser. Safety Note: The reaction evolves sulfur dioxide gas, which is toxic and corrosive. This setup should be in a well-ventilated fume hood.
-
Gently heat the mixture with a heating mantle while stirring. Continue heating until all solids have dissolved.
-
Increase the heating to bring the mixture to a gentle reflux. Maintain reflux for 30 minutes. The thermal decomposition of 3-sulfolene and the subsequent Diels-Alder reaction occur during this period.
-
After 30 minutes, remove the heating mantle and allow the reaction mixture to cool for approximately 5 minutes.
-
While the solution is still warm, add an additional 10 mL of xylene to prevent premature crystallization of the product.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to complete crystallization of the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the product to obtain the Diels-Alder adduct.
Expected Yield: ~90-95%
| Dienophile | Diene (from 3-sulfolene) | Conditions | Product | Yield | Reference |
| Maleic Anhydride | 1,3-Butadiene | Xylene, reflux, 30 min | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | ~95% | [6] |
| Diethyl Fumarate | 1,3-Butadiene | Ethanol, 105-110 °C, 8-10 h | Diethyl trans-4-cyclohexene-1,2-dicarboxylate | 66-73% | [2][7] |
| Fumaronitrile | Isoprene (from 3-methyl-3-sulfolene) | Xylene, reflux | 4-Methyl-trans-4-cyclohexene-1,2-dicarbonitrile | Good | [7] |
III. Application: 2-Sulfolene as a Dienophile
The conjugation of the double bond with the electron-withdrawing sulfone group makes 2,3-dihydrothiophene 1,1-dioxide an effective dienophile for reactions with electron-rich dienes.[3] This provides a route to sulfur-containing bicyclic systems, which can be valuable intermediates for further synthetic transformations.
Causality of Application: The sulfone group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the [4+2] cycloaddition with the HOMO (Highest Occupied Molecular Orbital) of a conjugated diene. This is a classic example of a normal-electron-demand Diels-Alder reaction.[8]
Illustrative Reaction: Diels-Alder of 2-Sulfolene with Butadiene
Figure 2: General workflow for the Diels-Alder reaction with 2-sulfolene as the dienophile.
IV. Application: The Ramberg-Bäcklund Reaction in Complex Synthesis
The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halosulfones through the extrusion of sulfur dioxide.[9][10] While not a direct reaction of 2,3-dihydrothiophene 1,1-dioxide itself, this transformation is a cornerstone of sulfone chemistry and has been ingeniously applied in total synthesis, particularly for the formation of strained ring systems.
Causality of Application: The reaction proceeds via deprotonation at the α'-position to the sulfone, followed by an intramolecular nucleophilic displacement of the adjacent halide to form a transient three-membered episulfone intermediate. This strained intermediate readily extrudes SO₂, a thermodynamically favorable process, to form the alkene.[9][10] This reaction is particularly valuable for creating sterically hindered or strained double bonds that are difficult to access via other olefination methods.
Case Study: Total Synthesis of Hirsutellone B
A stunning example of the strategic use of a Ramberg-Bäcklund reaction is found in the total synthesis of the complex fungal metabolite, Hirsutellone B, by K.C. Nicolaou and coworkers.[11] A key challenge in this synthesis was the construction of a strained 13-membered p-cyclophane ring.
The synthetic strategy involved the formation of a larger, less-strained 14-membered sulfone-containing ring. This precursor was then subjected to a Ramberg-Bäcklund reaction to contract the ring and form the desired 13-membered cyclophane containing a styrene moiety.[11] This elegant step highlights the power of sulfone chemistry to mediate complex transformations in the synthesis of architecturally challenging natural products.
Figure 3: Strategic application of the Ramberg-Bäcklund reaction in the total synthesis of Hirsutellone B.
Protocol 2: General Procedure for the Ramberg-Bäcklund Reaction
This is a generalized protocol for the Ramberg-Bäcklund reaction of an α-halosulfone. The specific conditions may vary depending on the substrate.
Materials:
-
α-halosulfone (e.g., α-chlorosulfone derived from a tetrahydrothiophene precursor)
-
Strong base (e.g., potassium tert-butoxide, sodium hydroxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the α-halosulfone in the anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to the appropriate temperature (often 0 °C or -78 °C, depending on the reactivity of the substrate and base).
-
Slowly add a solution or suspension of the strong base to the stirred sulfone solution.
-
Allow the reaction to stir at the chosen temperature for the required time, monitoring the reaction by thin-layer chromatography (TLC) or another suitable method.
-
Upon completion, quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alkene.
V. Conclusion and Future Outlook
2,3-Dihydrothiophene 1,1-dioxide and its related isomers are far more than simple heterocyclic compounds. They are strategic tools that enable chemists to harness the power of cycloaddition and extrusion reactions in a controlled and predictable manner. The ability of 3-sulfolene to serve as a stable source of 1,3-butadiene has cemented its place in the canon of indispensable synthetic reagents. The dienophilic nature of 2-sulfolene offers a complementary approach to the construction of complex cyclic systems. Furthermore, the broader family of sulfones provides access to powerful transformations like the Ramberg-Bäcklund reaction, which has proven its worth in the synthesis of highly complex natural products like Hirsutellone B.
For the modern synthetic chemist, a thorough understanding of the principles and protocols outlined in this guide will undoubtedly open new avenues for the elegant and efficient construction of molecules that push the boundaries of science and medicine.
VI. References
-
Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Science of Synthesis. Retrieved from
-
Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]
-
Dong Group. (2014, November 26). Chemistry of Thiophene 1,1-Dioxides. Retrieved from
-
Wikipedia contributors. (n.d.). Sulfolene. Wikipedia. Retrieved from
-
Wikipedia contributors. (n.d.). Ramberg–Bäcklund reaction. Wikipedia. Retrieved from
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]
-
MSU Chemistry. (2022, January 31). Total Synthesis of Hirsutene. Retrieved from [Link]
-
Open Research Repository. (n.d.). The Diels–Alder Reaction in Steroid Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Diels–Alder Reaction in Steroid Synthesis | Request PDF. Retrieved from [Link]
-
ResearchGate. (2018, September 6). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Retrieved from [Link]
-
ResearchGate. (n.d.). Ramberg-Bäcklund reaction. Retrieved from [Link]
-
Storaska, N. (n.d.). Experiment #4. Retrieved from [Link]
-
Organic Reactions. (2015, January 6). The Ramberg-Bäcklund Reaction. Retrieved from [Link]
-
McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474.
-
Pearson+. (n.d.). The A ring of cortisone (a steroid) is formed by a Diels–Alder re... | Study Prep. Retrieved from [Link]
-
Nicolaou, K. C., et al. (2008). Total Synthesis of Hirsutellone B. Journal of the American Chemical Society, 130(43), 14359–14368.
-
Rawal, V. H., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry, 87(21), 14468–14483.
-
Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.
-
Organic Syntheses. (n.d.). DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (±)‐hirsutene by Weedon. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Sulfolene - Wikipedia [en.wikipedia.org]
- 3. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. organicreactions.org [organicreactions.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 10. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 11. Total Synthesis of Hirsutellone B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2-Sulfolene Derivatives in 1,3-Dipolar Cycloaddition Reactions for Heterocyclic Scaffolding
Preamble: The Synthetic Versatility of the Sulfolene Moiety
In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount goal. Among the arsenal of cycloaddition reactions, the 1,3-dipolar cycloaddition, or Huisgen cycloaddition, stands out as a powerful and atom-economical method for constructing five-membered heterocycles.[1][2][3] This guide delves into the strategic application of 2-sulfolene (2,3-dihydrothiophene-1,1-dioxide) and its derivatives as versatile dipolarophiles in these transformations. While its isomer, 3-sulfolene, is famously used as a stable, crystalline precursor for 1,3-butadiene in Diels-Alder reactions, the vinylic sulfone functionality of 2-sulfolene presents a unique and powerful handle for accessing novel, sulfur-containing heterocyclic frameworks of significant interest to medicinal and materials chemists.[4][5][6]
This document provides a technical overview of the underlying principles, practical considerations, and detailed protocols for leveraging 2-sulfolene derivatives in 1,3-dipolar cycloadditions. We will explore the causality behind experimental design, from the choice of dipole to the optimization of reaction conditions, providing researchers with a robust framework for innovation.
Theoretical Framework: Understanding the Core Reaction
The 1,3-Dipolar Cycloaddition Mechanism
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).[1][7] This [π4s + π2s] cycloaddition proceeds through a highly ordered, six-electron aromatic transition state, leading to the stereospecific formation of a five-membered ring.[2][7]
A 1,3-dipole is a three-atom system containing 4π electrons, which can be represented by zwitterionic resonance structures.[8] Common examples pertinent to this guide include nitrones, azides, nitrile oxides, and diazomethane.[4][9][10][11]
Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.
The Role of 2-Sulfolene as a Dipolarophile
2-Sulfolene derivatives serve as excellent dipolarophiles due to the electron-withdrawing nature of the sulfone group (-SO₂-). This group polarizes the double bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Molecular Orbital (FMO) theory, this lowered LUMO energy facilitates a strong interaction with the Highest Occupied Molecular Orbital (HOMO) of most common 1,3-dipoles (a Type I cycloaddition), accelerating the reaction rate.[2][8][12]
The regioselectivity of the addition is governed by both electronic and steric factors. The largest orbital coefficient on the 1,3-dipole's HOMO typically aligns with the largest coefficient on the dipolarophile's LUMO, dictating the orientation of the final product.[2][12]
Reaction Scope and Applications
The reaction of 2-sulfolene derivatives with various 1,3-dipoles provides access to a diverse range of sulfolane-fused heterocyclic systems. These scaffolds are of high interest in drug discovery, as the sulfone group can act as a hydrogen bond acceptor and improve pharmacokinetic properties, while the newly formed heterocycle can be tailored for specific biological targets.[6]
| 1,3-Dipole Type | 2-Sulfolene Derivative | Resulting Heterocycle Core | Potential Applications |
| Nitrone | 2-Sulfolene | Isoxazolidine-fused sulfolane | Synthesis of complex alkaloids, enzyme inhibitors.[9][13] |
| Aryl Nitrile Oxide | 3-Sulfolene (as a precursor model) | Isoxazoline-fused sulfolane | Access to 3-carbonyl-3-sulfolenes.[4] |
| Diazomethane | 3-Methyl-2-sulfolene | Pyrazoline-fused sulfolane | Precursors for cyclopropanes, bioactive compounds.[4] |
| Organic Azide | Vinyl Sulfones (related structure) | Triazoline/Triazole | Bioconjugation ("Click Chemistry"), antivirals.[3][14] |
| Azomethine Imine | 2-Sulfolene | Pyrazolidine-fused sulfolane | Synthesis of tricyclic nitrogen-containing systems.[4][15] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Sulfolane-Fused Isoxazolidine via Nitrone Cycloaddition
Objective: To synthesize a novel isoxazolidine-fused sulfolane by reacting 2-sulfolene with an in situ-generated nitrone. This protocol exemplifies a common and reliable method for constructing N,O-heterocycles.
Causality & Insights: The nitrone is generated in situ from an aldehyde and a hydroxylamine derivative to avoid its isolation, as nitrones can be unstable. Toluene is chosen as the solvent for its ability to azeotropically remove the water formed during nitrone formation, driving the equilibrium forward. The reaction is run at reflux to provide the necessary thermal energy to overcome the activation barrier of the cycloaddition.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|
| 2-Sulfolene | 118.15 | 118 mg | 1.0 mmol | The dipolarophile. |
| Benzaldehyde | 106.12 | 106 mg | 1.0 mmol | Nitrone precursor. |
| N-Methylhydroxylamine HCl | 83.52 | 92 mg | 1.1 mmol | Nitrone precursor. |
| Triethylamine (TEA) | 101.19 | 152 µL | 1.1 mmol | Base to free the hydroxylamine. |
| Toluene | - | 10 mL | - | Anhydrous solvent. |
| Magnesium Sulfate (MgSO₄) | 120.37| ~1 g | - | Drying agent. |
Step-by-Step Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 2-sulfolene (118 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and N-methylhydroxylamine hydrochloride (92 mg, 1.1 mmol).
-
Solvent Addition: Add 10 mL of anhydrous toluene to the flask.
-
Base Addition: Add triethylamine (152 µL, 1.1 mmol) to the suspension. The triethylamine neutralizes the HCl salt, liberating the free N-methylhydroxylamine for reaction with the aldehyde.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Filtration: Filter the mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of toluene.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure sulfolane-fused isoxazolidine product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Incomplete water removal can stall nitrone formation. Consider using a different base or a slight excess of the nitrone precursors.
-
Multiple Products: Benzaldehyde can self-condense or oxidize. Ensure it is freshly distilled or from a recently opened bottle. Lowering the reaction temperature might improve selectivity but will increase reaction time.
Protocol 2: Synthesis of a Sulfolane-Tethered Triazole via Azide-Alkene Cycloaddition
Objective: To demonstrate the synthesis of a triazoline intermediate from a 2-sulfolene derivative and an organic azide, which can subsequently be oxidized to a stable triazole. This reaction is a cornerstone of "click chemistry."[3]
Causality & Insights: This protocol uses a pre-formed, stable organic azide (benzyl azide). The reaction is often performed at elevated temperatures to achieve a reasonable rate. Dichloromethane is a suitable solvent as it is relatively inert and has a moderate boiling point. The resulting triazoline is often not isolated but directly oxidized to the more stable aromatic triazole using an oxidant like manganese dioxide (MnO₂). This oxidative step provides the thermodynamic driving force for the overall transformation.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|
| 2-Sulfolene | 118.15 | 118 mg | 1.0 mmol | The dipolarophile. |
| Benzyl Azide | 133.15 | 146 mg | 1.1 mmol | The 1,3-dipole. Caution: Azides can be explosive. |
| Dichloromethane (DCM) | - | 10 mL | - | Anhydrous solvent. |
| Manganese Dioxide (MnO₂) | 86.94 | 435 mg | 5.0 mmol | Oxidizing agent. |
Step-by-Step Methodology:
-
Safety First: Benzyl azide is potentially explosive and should be handled with care in a well-ventilated fume hood, avoiding heat, shock, and friction. Use appropriate personal protective equipment (PPE).
-
Setup: To a 25 mL round-bottom flask with a stir bar and reflux condenser, add 2-sulfolene (118 mg, 1.0 mmol) and 10 mL of anhydrous dichloromethane.
-
Reagent Addition: Add benzyl azide (146 mg, 1.1 mmol) to the solution.
-
Cycloaddition: Heat the mixture to reflux (approx. 40 °C) and stir. Monitor the reaction by TLC until the 2-sulfolene is consumed (typically 12-24 hours). This forms the unstable triazoline intermediate.
-
Oxidation: Cool the reaction to room temperature. Add activated manganese dioxide (435 mg, 5.0 mmol) in one portion. The suspension will turn black.
-
Stirring: Stir the mixture vigorously at room temperature for 6-8 hours. The oxidation converts the triazoline to the aromatic triazole. Monitor by TLC for the appearance of a new, more polar spot.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with dichloromethane (3 x 10 mL) to ensure all product is collected.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification & Characterization: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure triazole product. Confirm the structure via NMR and HRMS.
Caption: Experimental workflow for the synthesis of a triazole.
Concluding Remarks for the Field Professional
The use of 2-sulfolene derivatives as dipolarophiles in 1,3-dipolar cycloadditions represents a robust and versatile strategy for the synthesis of novel heterocyclic compounds. The electron-deficient nature of the double bond ensures high reactivity towards a wide range of 1,3-dipoles, while the inherent sulfolane moiety provides a stable, polar core that can be beneficial for tuning the physicochemical properties of target molecules in drug development programs. The protocols outlined herein provide a solid foundation for researchers to explore this chemistry, with ample opportunity for modification and expansion to create diverse libraries of complex, biologically relevant scaffolds.
References
- Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan. Journal of Chemical Sciences.
- 3-Sulfolenes and Their Derivatives: Synthesis and Applic
- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
- 1,3-Dipolar cycloaddition. Wikipedia.
- 1,3 dipolar cycloaddition Reactions. Slideshare.
- Novel Syntheses of N-heterocycles
- Nitrone chemistry: a versatile gateway to diverse heterocycles. RSC Publishing.
- Diverse Applications of Nitrones for the Synthesis of Heterocyclic Compounds.
- A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC.
- Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. MDPI.
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
- The [3+2]Cycloaddition Reaction. Lecture Notes.
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters.
- Sulfolene. Wikipedia.
- [3 + 2] Cycloaddition of azides with arynes formed via C–H deprotonation of aryl sulfonium salts. Green Chemistry (RSC Publishing).
- Probable mechanisms of [3+2] cycloaddition reactions between organic azides and various vinyl sulfones.
- Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluorid. La Trobe University.
- Heterocycles: Synthesis, Reactions and Applic
- Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation.
- Cycloaddition Reactions of Azatrienes with Sulfene. Scientific Research Publishing.
- Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity.
- Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors.
- Application of sulfoximines in medicinal chemistry
- Synthesis of new bicyclic compounds containing fused sulfolane and pyrazolidine rings.
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. ijrpc.com [ijrpc.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Sulfolene - Wikipedia [en.wikipedia.org]
- 6. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]
- 8. chesci.com [chesci.com]
- 9. Nitrone chemistry: a versatile gateway to diverse heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. [3 + 2] Cycloaddition of azides with arynes formed via C–H deprotonation of aryl sulfonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isomerization of 3-Sulfolene to 2-Sulfolene
This is Dr. Aris Thorne , Senior Application Scientist at the Sulfone Chemistry Technical Support Center .
Below is the technical guide you requested. I have structured this as a dynamic troubleshooting and protocol hub, designed to address the specific instability and equilibrium challenges inherent to sulfolene chemistry.
Topic: Controlling Equilibrium, Thermal Decomposition, and Purification Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]
The Core Challenge: "The Thermal Tightrope"
The conversion of 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) to 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) is not a simple functional group transformation; it is a competition between thermodynamic equilibration and cheletropic decomposition .[1]
-
The Goal: Shift the double bond into conjugation with the sulfone group (3-
2-isomer). -
The Trap: 3-sulfolene is thermally unstable. Above ~110°C, it rapidly extrudes SO
to form 1,3-butadiene.[1] -
The Solution: 2-sulfolene is thermodynamically more stable than 3-sulfolene and significantly more resistant to SO
extrusion.[1] We exploit this stability difference to purify the product.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways you must manage.
Figure 1: The Isomerization vs. Decomposition landscape. Note that 3-sulfolene is the "leak" in the system where mass is lost to SO2 extrusion.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a polymer/tar."
Diagnosis: You likely generated free 1,3-butadiene which polymerized, or 2-sulfolene reacted with itself (Michael addition).[1]
-
Cause: Overheating 3-sulfolene before isomerization was complete.[1] If you heat 3-sulfolene >110°C without base, it generates butadiene.[1]
-
Fix: Ensure your base catalyst is active before heating. Keep the isomerization temperature moderate (50–60°C).
-
Prevention: Add a radical inhibitor (e.g., hydroquinone) if you suspect butadiene polymerization is the culprit.
Issue 2: "I cannot separate the two isomers."
Diagnosis: 3-sulfolene and 2-sulfolene have similar polarities, making chromatographic separation difficult.[1]
-
The "Burn-Off" Trick: Do not try to separate them by column chromatography. Instead, exploit the thermal instability of the impurity.
-
Protocol: Heat the crude mixture to 100°C for 12–24 hours. The 3-sulfolene will decompose into gases (butadiene and SO
), leaving the thermally stable 2-sulfolene behind.[1] -
Safety Note: This must be done in a fume hood with a gas trap.
Issue 3: "My yield is lower than expected."
Diagnosis: You are losing mass to the gas phase (SO
-
Check: Are you running the reaction in an open vessel at high temperature?
-
Optimization: Use a sealed vessel (autoclave) if running at >80°C to push the equilibrium of the cheletropic reaction back toward the sulfolene, or simply run the base-catalyzed isomerization at a lower temperature (e.g., 40°C) for a longer time.
Validated Experimental Protocols
Protocol A: Base-Catalyzed Isomerization (High Purity Method)
This method uses the "Burn-Off" purification strategy.[1]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 3-sulfolene in ethanol (approx. 2 mL/g).
-
Catalysis: Add Triethylamine (Et
N). -
Equilibration: Heat the mixture to 50–60°C for 2–4 hours.
-
Solvent Removal: Evaporate the solvent and base under reduced pressure.
-
Thermal Purification: Heat the neat solid residue to 100°C (oil bath) for 12–24 hours.
-
Recrystallization: Recrystallize the resulting solid from ethanol or water to obtain pure 2-sulfolene as white plates.
Protocol B: Quantitative Data & Stability
| Property | 3-Sulfolene | 2-Sulfolene |
| IUPAC Name | 2,5-dihydrothiophene 1,1-dioxide | 2,3-dihydrothiophene 1,1-dioxide |
| Melting Point | 64–65°C | 48–49°C |
| Double Bond | Isolated (C3=C4) | Conjugated (C2=C3) |
| Thermal Stability | Decomposes >80°C (fast >110°C) | Stable at 100°C; Decomp >150°C |
| Solubility | Water, Alcohol, Benzene | Water, Alcohol, Benzene |
Self-Validating System: NMR Characterization
Do not rely on melting point alone.[1] Use 1H NMR to confirm isomerization.
The Logic:
-
3-Sulfolene is symmetrical.[1] It shows one vinyl signal and one methylene signal.
-
2-Sulfolene is asymmetrical and conjugated.[1] It shows two distinct vinyl signals and two distinct methylene signals.
| Isomer | 1H NMR (CDCl3, approx ppm) | Multiplicity | Integration | Assignment |
| 3-Sulfolene | 3.75 | Singlet (s) | 4H | -CH |
| 6.08 | Singlet (s) | 2H | =CH- (C3, C4) | |
| 2-Sulfolene | ~2.9–3.2 | Multiplet | 2H | -CH |
| ~3.2–3.5 | Multiplet | 2H | -CH | |
| ~6.4–6.6 | Multiplet | 1H | =CH- (C3) | |
| ~6.8–7.0 | Multiplet | 1H | =CH- (C2, Deshielded) |
Note: 2-sulfolene shifts are approximate due to second-order effects, but the pattern (complex multiplets vs. clean singlets) is the definitive check.
References
-
Isomeriz
-
Thermal Decomposition Kinetics
-
NMR Spectral D
-
Experimental Procedures
Sources
- 1. 3-SULFOLENE(77-79-2) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]
- 7. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 8. 3-SULFOLENE | 77-79-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. openresearch.okstate.edu [openresearch.okstate.edu]
- 13. cpchem.com [cpchem.com]
stability issues of 2,3-dihydrothiophene 1,1-dioxide in storage
Introduction
Welcome to the technical support guide for 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene). This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate during storage and handling. Understanding the unique stability profile of 2,3-dihydrothiophene 1,1-dioxide is critical for reproducible and successful experimental outcomes. A common point of confusion is its relationship with its isomer, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene), which has markedly different thermal stability. This guide will provide clear, actionable advice to help you navigate potential challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the difference between 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) and 3-sulfolene?
A1: While they are isomers, their stability and reactivity are distinct. 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) is the thermodynamically more stable of the two.[1] Its isomer, 3-sulfolene, is known for its tendency to undergo thermal decomposition (a retro-cheletropic reaction) at temperatures above 100 °C to release sulfur dioxide and 1,3-butadiene.[2][3] The most critical stability issue for 2-sulfolene is its propensity to isomerize to the less stable 3-sulfolene, especially in the presence of a base.[4]
Q2: What are the primary visual or physical signs of degradation or isomerization?
A2: Key indicators include:
-
Discoloration: A pure sample should be a white to off-white solid. The development of a yellow or brown color can indicate the formation of polymeric byproducts or other impurities.
-
Change in Texture: The material may become gummy or oily if significant degradation has occurred.
-
Pressure Buildup: If the container is stored at elevated temperatures, isomerization to 3-sulfolene followed by its decomposition can release SO₂ and butadiene gas, leading to pressure buildup in a sealed container.[5]
-
Inconsistent Analytical Data: Unexpected peaks in NMR, GC-MS, or HPLC analyses, particularly the appearance of signals corresponding to 3-sulfolene, are a clear sign of isomerization.
Q3: What are the ideal storage conditions for 2,3-dihydrothiophene 1,1-dioxide?
A3: To maximize shelf-life and prevent degradation, adhere to the following conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential decomposition and isomerization reactions.[6][7] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Protects against potential oxidation and reaction with atmospheric moisture.[4][8] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and light, which can catalyze degradation pathways.[5][6] |
| pH Environment | Strictly neutral or slightly acidic | The compound is susceptible to base-catalyzed isomerization to the less stable 3-sulfolene.[4] Avoid storage with basic compounds. |
| Incompatible Materials | Strong oxidizing agents, strong bases | Prevents vigorous reactions and catalyzed degradation.[7][8] |
Q4: Is the compound sensitive to air or light?
A4: While the sulfone functional group is generally robust, prolonged exposure to air (oxygen) and UV light can contribute to gradual degradation over time, forming acidic byproducts.[9][10] For long-term storage, it is best practice to store under an inert atmosphere and in a light-protecting container.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My sample of 2,3-dihydrothiophene 1,1-dioxide has turned yellow, but the melting point is still sharp. Is it usable?
-
Probable Cause: The yellowing likely indicates the formation of minor impurities or oligomeric byproducts. While the bulk material may still be intact (as suggested by the sharp melting point), these impurities could interfere with sensitive downstream reactions.
-
Recommended Action:
-
Analyze Purity: Perform a quick purity check using ¹H NMR spectroscopy (see Protocol 1). Look for the characteristic peaks of 2-sulfolene and compare the integration to any unexpected signals.
-
Assess Impact: For robust, high-yield reactions, the material may still be usable. For catalysis, polymerization, or other sensitive applications, purification is recommended.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can often remove colored impurities.
-
When to Discard: If NMR analysis shows significant impurity levels (>5%) or the material has become oily or tar-like, it is best to discard it according to your institution's safety guidelines.
-
-
Probable Cause: This is a classic symptom of isomerization. Your sample of 2,3-dihydrothiophene 1,1-dioxide likely isomerized to 3-sulfolene in your reaction vessel. The heat of the reaction then caused the 3-sulfolene to decompose into 1,3-butadiene and SO₂, and the newly formed 1,3-butadiene was trapped by a dienophile in your reaction mixture. This isomerization is most commonly catalyzed by trace amounts of base.[4]
-
Recommended Action:
-
Review Reaction Conditions: Check if any reagents or solvents used were basic. Common culprits include amines (e.g., triethylamine), metal hydrides, or basic salts.
-
Test Starting Material: Check the pH of a solution of your starting material in water or methanol. If it is basic, it may have been contaminated during prior handling.
-
Mitigation: If basic conditions are required for your reaction, consider an alternative synthetic route. If the base is adventitious, ensure all glassware is clean and all reagents are pure and neutral.
-
Problem 3: My NMR spectrum shows two sets of signals corresponding to both 2-sulfolene and 3-sulfolene. How did this happen?
-
Probable Cause: The sample has reached or is approaching the thermodynamic equilibrium between the two isomers. This is almost certainly due to exposure to a base at some point during its history. At 80 °C in toluene, the equilibrium mixture is approximately 38% 2-sulfolene and 56% 3-sulfolene.[4]
-
Recommended Action:
-
Avoid Heating: Do not heat the mixture, as this will preferentially decompose the 3-sulfolene isomer, leading to pressure buildup and further impurities.[1]
-
Neutralize: Ensure the sample is free of basic contaminants by dissolving it in a non-reactive solvent (like CH₂Cl₂) and washing it carefully with a dilute, weak acid (e.g., 1% citric acid solution), followed by a water wash and drying.
-
Consider the Mixture: For some applications, the mixture of isomers may be acceptable. However, if the pure 2-sulfolene is required, purification by chromatography or re-synthesis may be necessary.
-
Section 3: Key Stability Pathways
Understanding the underlying chemical mechanisms is key to preventing stability issues.
Base-Catalyzed Isomerization
The primary stability concern for 2,3-dihydrothiophene 1,1-dioxide is its isomerization into the thermodynamically less stable 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene). This occurs via a base-catalyzed double bond migration mechanism. A base abstracts a proton from the carbon adjacent to the sulfone group, forming a resonance-stabilized carbanion, which can then be protonated at a different position to yield the isomer.
Caption: Base-catalyzed isomerization and subsequent thermal decomposition.
Thermal Decomposition of the 3-Sulfolene Isomer
While 2-sulfolene itself is relatively thermally stable, its isomer 3-sulfolene is not. If isomerization occurs, subsequent heating can lead to a retro-cheletropic reaction, releasing gaseous byproducts. This is a critical consideration for any application involving heat.
Caption: Retro-cheletropic decomposition of 3-sulfolene.
Section 4: Protocols for Stability Assessment & Handling
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for the rapid identification of the desired 2-sulfolene and its common isomer impurity, 3-sulfolene.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Sample of 2,3-dihydrothiophene 1,1-dioxide
-
Pipettes and vial
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent and gently agitate until the solid is fully dissolved.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum (a minimum of 16 scans is recommended for good signal-to-noise).
-
Data Analysis:
-
2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene): Look for characteristic signals. The vinyl proton will be a multiplet, and the two methylene groups will appear as distinct multiplets.
-
2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene): The presence of this isomer will be indicated by two characteristic signals: a sharp singlet for the two equivalent methylene groups and another sharp singlet for the two equivalent vinyl protons.
-
Quantification: Integrate the signals corresponding to a unique proton on each isomer. The ratio of the integrals will give the approximate molar ratio of the two compounds in your sample.
-
Protocol 2: Recommended Storage & Handling Workflow
This workflow minimizes the risk of contamination and degradation from the moment of receipt.
Caption: Recommended workflow for handling and storage.
References
- Block, E. (n.d.). 33.1.13.3 2,3-Dihydrothiophenes and Derivatives. Science of Synthesis.
- Chevron Phillips Chemical. (n.d.). Sulfolane.
- Synquest Labs. (n.d.). The Chemistry of 3-Sulfolene: Properties, Production, and Applications.
- ChemicalBook. (2025). 3-SULFOLENE - Safety Data Sheet.
- chemeurope.com. (n.d.). Sulfolane.
- Wikipedia. (n.d.). Sulfolane.
- Thieme. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications.
- ChemicalBook. (2026). 3-SULFOLENE Properties.
- Wikipedia. (n.d.). Sulfolene.
- NIST. (n.d.). 2,3-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook.
- Chevron Phillips Chemical. (2023). SAFETY DATA SHEET: Sulfolene.
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. cpchem.com [cpchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 3-SULFOLENE | 77-79-2 [chemicalbook.com]
- 8. cpchem.com [cpchem.com]
- 9. Sulfolane [chemeurope.com]
- 10. Sulfolane - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring 2-Sulfolene Reactions
Introduction: The Analytical Nuances of 2-Sulfolene Chemistry
2-Sulfolene (2,3-dihydrothiophene 1,1-dioxide) and its isomer, 3-sulfolene, are invaluable reagents in organic synthesis, most notably as stable, solid precursors for highly volatile 1,3-dienes like butadiene in Diels-Alder and other cycloaddition reactions.[1][2] While synthetically elegant, monitoring the progress of these reactions presents a unique set of analytical challenges. The thermal lability of the sulfolenes, their potential for isomerization, and the physical properties of the resulting products demand robust and well-considered analytical strategies.
This guide is designed to serve as a technical resource for researchers, chemists, and process development scientists. It provides direct answers to common problems encountered during the analysis of 2-sulfolene reactions, explains the chemical principles behind these challenges, and offers detailed, field-proven protocols to ensure data integrity and experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the analysis of 2-sulfolene reaction mixtures. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My HPLC analysis shows poor peak shape (tailing, fronting) and inconsistent retention times for 2-sulfolene. What's happening?
Answer: This is a frequent issue stemming from the high polarity of sulfolenes and their interaction with the stationary phase.
-
Causality: 2-Sulfolene is highly water-soluble and polar.[3][4] Standard C18 columns can exhibit poor retention and peak shape for such polar analytes due to a phenomenon known as "phase collapse" in highly aqueous mobile phases. Furthermore, secondary interactions between the sulfone group and residual silanols on the silica support can lead to peak tailing.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: An isocratic mobile phase of acetonitrile and water is a common starting point.[5] If peak shape is poor, consider adding a small amount (0.05-0.1%) of an acid like formic acid or phosphoric acid.[6][7] This can suppress the ionization of silanol groups on the stationary phase, leading to more symmetrical peaks. For mass spectrometry (MS) detection, formic acid is preferred as it is volatile.[6]
-
Evaluate Stationary Phase: If a standard C18 column is not performing well, consider alternatives:
-
Polar-Embedded C18 Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to prevent phase collapse and improves retention for polar analytes.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer alternative selectivity through multiple interaction mechanisms (dipole-dipole, π-π) and can provide excellent peak shape for polar, electron-rich compounds like sulfolenes.[8]
-
-
Check for Contaminants: Ensure your sample is free of particulate matter by filtering through a 0.2 µm syringe filter before injection. Contaminants from the reaction mixture can irreversibly bind to the column, degrading performance.
-
Question 2: I'm seeing multiple peaks in my GC-MS analysis that I suspect are isomers. How can I confirm this and quantify them separately?
Answer: You are likely observing the isomerization between 2-sulfolene and its more thermodynamically stable isomer, 3-sulfolene.
-
Causality: In the presence of base, or even upon heating, 3-sulfolene can isomerize to form an equilibrium mixture containing 2-sulfolene.[1] This isomerization can occur during the reaction itself or, critically, in a hot GC inlet, leading to analytical artifacts. The two isomers have very similar mass spectra, making them difficult to distinguish by MS alone.
-
Troubleshooting & Characterization Workflow:
Caption: Troubleshooting logic for identifying isomeric sulfolenes.
-
Definitive Identification: ¹H NMR spectroscopy is the most reliable method to differentiate and quantify the isomers.
-
3-Sulfolene: Shows two signals: one for the four equivalent allylic protons (CH₂) and one for the two equivalent vinylic protons (CH).
-
2-Sulfolene: Exhibits a more complex splitting pattern with distinct signals for the vinylic proton and the three non-equivalent protons on the saturated carbons.
-
Question 3: My quantitative results for reaction conversion are inconsistent and show low recovery. What could be the cause?
Answer: This issue often points to sample preparation challenges or the thermal instability of the analyte.
-
Causality:
-
Thermal Decomposition: 2-sulfolene can undergo a retro-cheletropic reaction upon heating, extruding sulfur dioxide (SO₂) to form 1,3-butadiene.[1][9] This is especially problematic in GC analysis where high inlet temperatures are used. The decomposition can lead to an apparent loss of the starting material.
-
Extraction Inefficiency: Sulfolenes are highly polar and have poor solubility in non-polar organic solvents but are miscible with water.[1][3] If your reaction is in an organic solvent and you are quenching with an aqueous phase, the sulfolene may preferentially partition into the aqueous layer, leading to low recovery in the organic extract.
-
Polymerization: Under certain conditions, especially with radical initiators or high temperatures, sulfolenes can polymerize, leading to non-volatile byproducts that are not detected by GC or HPLC.[1][10]
-
-
Solutions:
-
Use an Internal Standard (IS): This is critical for reliable quantification. An ideal IS would be a deuterated analog, such as Butadiene sulfone-d4, to mimic the analyte's behavior during extraction and analysis. If a deuterated standard is unavailable, a stable compound with similar polarity and retention time can be used.
-
Optimize Extraction: For aqueous samples, liquid-liquid extraction (LLE) with a moderately polar, water-immiscible solvent like dichloromethane (DCM) is often effective.[11] Multiple extractions will be necessary to ensure quantitative recovery.
-
Minimize Thermal Stress: For GC analysis, use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. A temperature ramp starting at a low temperature can also be beneficial. If thermal decomposition remains an issue, HPLC is the preferred analytical technique.
-
Frequently Asked Questions (FAQs)
-
Q: What is the primary degradation pathway for 2-sulfolene during analysis, and how can I avoid it?
-
A: The primary degradation pathway is the thermal retro-Diels-Alder (or retro-cheletropic) reaction, which releases gaseous SO₂ and butadiene.[1][9] This is most prevalent in GC analysis. To avoid this, use HPLC, which operates at or near room temperature. If GC is necessary, minimize the inlet temperature and the analysis time at elevated temperatures.
-
-
Q: Can I use one method to analyze both my sulfolene starting material and a non-volatile Diels-Alder product?
-
A: Yes, HPLC with UV or MS detection is ideal for this. It can simultaneously monitor the disappearance of the polar sulfolene reactant and the appearance of the typically less polar cycloadduct product. A gradient elution, starting with a higher aqueous content and ramping to a higher organic content, is usually effective.
-
-
Q: How do I prepare a reaction sample in a high-boiling point solvent like DMSO or NMP for analysis?
-
A: Direct injection of high-boiling point solvents can contaminate analytical systems. The best approach is a "dilute-and-shoot" method for HPLC, where the sample is diluted significantly (e.g., 100-fold) with the initial mobile phase. For GC, a liquid-liquid extraction is required. Dilute the sample with water and extract the analytes of interest into a volatile, water-immiscible solvent like ethyl acetate or DCM.
-
-
Q: My reaction is sensitive to acid. Can I still use an acidic modifier in my HPLC mobile phase?
-
A: The amount of acid in the mobile phase (typically <0.1%) is very small and the contact time is brief, so it is unlikely to affect the bulk sample. However, to be certain, you can neutralize your sample aliquot with a non-interfering base before injection. Alternatively, use a column that performs well at neutral pH, such as a polar-embedded or PFP phase.
-
Detailed Analytical Protocols
The following are validated starting-point protocols. They should be optimized for your specific reaction matrix and analytical instrumentation.
Protocol 1: HPLC-UV Method for Monitoring 2-Sulfolene Conversion
This method is suitable for tracking the disappearance of 2-sulfolene and the appearance of a UV-active product.
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18 Polar-Embedded, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm for sulfolene and at the λ-max of the product.
-
Sample Preparation: Dilute 10 µL of the reaction mixture into 990 µL of a 50:50 Water:Acetonitrile mixture. Add internal standard if used. Vortex and filter through a 0.2 µm filter.
Protocol 2: GC-MS Method for Identification of Volatile Byproducts
This method is designed to identify volatile products (e.g., dienes) and potential byproducts, while minimizing on-instrument degradation of sulfolene.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 180 °C (Optimize as low as possible).
-
Injection Mode: Split 20:1.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 2 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
MS Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
Mass Range: m/z 35-450.
-
Sample Preparation: Quench the reaction. Extract with dichloromethane (DCM). Dry the DCM layer over anhydrous Na₂SO₄. Dilute as necessary for analysis.
Protocol 3: ¹H NMR for Isomer Ratio and Conversion Calculation
This protocol provides a definitive way to measure conversion and the ratio of 2-sulfolene to 3-sulfolene.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Solvent: CDCl₃ (or other deuterated solvent compatible with the reaction mixture).
-
Procedure:
-
Take a precise aliquot of the reaction mixture (e.g., 50 µL).
-
Dissolve in ~0.6 mL of CDCl₃ containing a known concentration of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Acquire a quantitative ¹H NMR spectrum (ensure long relaxation delay, e.g., d1 = 30s).
-
-
Data Analysis:
-
Identify a characteristic, non-overlapping peak for the starting material (e.g., vinylic protons of 2-sulfolene) and the product.
-
Integrate these peaks relative to the integral of the internal standard.
-
Calculate the molar amount of each species to determine conversion.
-
If both 2- and 3-sulfolene are present, integrate their unique signals to determine their relative ratio.
-
Visualizing the Analytical Workflow
A successful analytical campaign relies on a structured approach from sample collection to final data interpretation.
Caption: General workflow for the analysis of 2-sulfolene reactions.
References
- SIELC Technologies. (2018). 3-Sulfolene.
- SIELC Technologies. (n.d.). Separation of Sulfolane on Newcrom R1 HPLC column.
- Headley, J. V., & McMartin, D. W. (2004). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Journal of Environmental Science and Health, Part A, 39(8), 1939-1956.
- Mohseni, M., & Achari, G. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review.
- Al-Awaida, W. (2018). Development and Optimization of Analytical methods for Sulfolane and BTEX Quantification in Environmental samples.
- Vogel, P., & Monnier, F. (2000). 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)
- Ashtari, K., et al. (2016). Degradation of sulfolane in petrochemical industry wastewater by electro-Fenton treatment using response surface method.
- Headley, J. V., & McMartin, D. W. (2004). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies.
- Wikipedia contributors. (n.d.). Sulfolene. Wikipedia.
- Plachká, K., et al. (2017). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 22(9), 1547.
- Mock, W. L. (1976). Synthesis of 2-sulfolene. Journal of Organic Chemistry, 41(14), 2491-2492.
- Shell Oil Company. (1960s). Development of Sulfolane.
- Phillips Petroleum Company. (1994). Process for producing sulfolane compounds. U.S.
- Darko, E., & Thurbide, K. B. (2012). Sulfolane as a novel stationary phase for analytical separations by gas chromatography. Analytica Chimica Acta, 731, 75-80.
- Baxter, A. G., et al. (1981). Preparation and pyrolysis of some Bi- and Tri-cyclic sulfones derived from photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene). Journal of the Chemical Society, Perkin Transactions 1, 2304-2309.
- BenchChem. (2025). 13C NMR Analysis of Phenyl-Substituted Sulfolenes: A Technical Guide.
- Darko, E. (2012).
- Carroll, K. S., et al. (2019). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science, 10(4), 1133-1139.
- Annunziata, R., et al. (1985). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry, 50(15), 2739-2741.
- Liang, H., et al. (2007).
- Zachariadis, G. A., et al. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 25(18), 4287.
- ChemicalBook. (n.d.). Sulfolane(126-33-0) 1H NMR spectrum.
- BenchChem. (2025). Comparative Study of Sulfolene-Based Solvents in Organic Reactions: A Guide for Researchers.
- Shyamkumar, C. (1995). Process analysis of sulfolane process: Development and application of process retrofit methodology.
- Khan, M. A., et al. (2021). Sulfolane in contaminated sites: Environmental toxicity and bioremediation technologies. Environmental Reviews.
- Khan, M. A., et al. (2019).
- Schneider, D. R. (n.d.). Extraction Unit Sulfolane Solvent Regeneration.
- Anonymous. (n.d.).
- Raab, A., & Feldmann, J. (2019). Biological sulphur-containing compounds - Analytical challenges. Analytica Chimica Acta, 1079, 20-29.
- Sigma-Aldrich. (n.d.).
- Gemo, N., et al. (2020). Automated Flow and Real-Time Analytics Approach for Screening Functional Group Tolerance in Heterogeneous Catalytic Reactions. Organic Process Research & Development, 24(10), 2098-2109.
- Schneider, D. R. (n.d.). Avoid sulfolane regeneration problems.
- Edubirdie. (n.d.). Experiment #4 Diels-Alder Reaction.
- Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment.
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method | MDPI [mdpi.com]
- 6. 3-Sulfolene | SIELC Technologies [sielc.com]
- 7. Separation of Sulfolane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 10. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]
- 11. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
Validation & Comparative
1H NMR spectrum of 2,3-dihydrothiophene 1,1-dioxide
The 1H NMR Spectrum of 2,3-Dihydrothiophene 1,1-Dioxide (2-Sulfolene) and its isomer 3-Sulfolene serves as a critical quality control and reaction monitoring tool in organic synthesis. This guide compares the spectral characteristics of the commercially ubiquitous 3-sulfolene (masked butadiene) against its thermodynamically stable conjugated isomer, 2-sulfolene.
Executive Summary: The Sulfolene Isomers
In drug development and complex synthesis, "Sulfolene" typically refers to 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide). It is a symmetrical, non-conjugated sulfone used as a solid, storable source of 1,3-butadiene.
However, under basic conditions or prolonged heating, it isomerizes to 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide), a conjugated vinyl sulfone. Distinguishing these two is vital, as 2-sulfolene does not undergo retro-cheletropic extrusion of SO₂ to yield butadiene, but instead acts as a potent Michael acceptor.
| Feature | 3-Sulfolene (Standard) | 2-Sulfolene (Isomer) |
| IUPAC Name | 2,5-Dihydrothiophene 1,1-dioxide | 2,3-Dihydrothiophene 1,1-dioxide |
| Structure | Non-conjugated (Symmetrical) | Conjugated (Asymmetrical) |
| Primary Use | Masked 1,3-Butadiene source | Michael Acceptor / Dienophile |
| Key NMR Feature | High Symmetry (2 signals) | Asymmetry (4 distinct signals) |
Comparative 1H NMR Analysis
The transition from 3-sulfolene to 2-sulfolene represents a loss of molecular symmetry (
Table 1: Chemical Shift Comparison ( , 300-500 MHz)
| Proton Environment | 3-Sulfolene ( | 2-Sulfolene ( | Multiplicity & Coupling |
| Vinyl Protons | 6.08 | 6.95 - 7.05 ( | 3-Sulfolene: Apparent Singlet (s) or narrow multiplet.2-Sulfolene: |
| 6.35 - 6.45 ( | |||
| Methylene Protons | 3.75 | 3.15 - 3.25 ( | 3-Sulfolene: Singlet (s). All 4H are equivalent.2-Sulfolene: |
| 2.55 - 2.65 ( |
Spectral Interpretation
-
3-Sulfolene (Symmetrical): The spectrum is deceptively simple. The four methylene protons at C2 and C5 are chemically equivalent, appearing as a singlet at 3.75 ppm . The two vinyl protons at C3 and C4 are also equivalent, appearing at 6.08 ppm .
-
2-Sulfolene (Conjugated): Conjugation breaks the symmetry.
- (Beta-Vinyl): Resonance deshielding from the sulfone group shifts this proton significantly downfield (~7.0 ppm).
-
(Alpha-Vinyl): Appears upfield of
but shows distinct coupling to and long-range coupling to the methylenes. -
vs
: The methylene group adjacent to the sulfone ( ) is deshielded (~3.2 ppm) compared to the allylic methylene ( , ~2.6 ppm).
Experimental Protocol: Monitoring Isomerization
This protocol allows researchers to validate the stability of their 3-sulfolene stock or intentionally synthesize 2-sulfolene for Michael addition studies.
Objective: Monitor the base-catalyzed isomerization of 3-sulfolene to 2-sulfolene via 1H NMR.
Materials:
-
3-Sulfolene (20 mg)
-
Deuterium Oxide (
) or -
Catalytic Base: Triethylamine (
) or NaOD (for ) -
NMR Tube
Workflow:
-
Baseline Scan: Dissolve 20 mg of 3-sulfolene in 0.6 mL solvent. Acquire a standard proton scan (8 scans). Confirm purity (singlets at 6.1 and 3.8 ppm).
-
Initiation: Add 1 drop of
(or dilute NaOD) directly to the NMR tube. Shake vigorously. -
Time-Course Acquisition: Insert sample into the magnet. Acquire spectra at t=5 min, 30 min, and 2 hours.
-
Observation:
-
t=5 min: Broadening of the methylene peak at 3.75 ppm (exchange of acidic alpha-protons).
-
t=30 min: Appearance of new multiplet signals at 7.0 and 6.4 ppm.
-
t=2 hrs: Dominance of the 4-signal pattern of 2-sulfolene (thermodynamic product).
-
Mechanism of Action: The isomerization proceeds via deprotonation at the alpha-position (C2), forming a resonance-stabilized carbanion. Reprotonation at C4 results in the migration of the double bond into conjugation with the sulfone.
Visualization of Pathways
Figure 1: Structure and Isomerization Pathway
Caption: Base-catalyzed conversion of symmetrical 3-sulfolene to the conjugated 2-sulfolene isomer.
References
-
Spectral Database for Organic Compounds (SDBS) . SDBS No. 1668 (3-Sulfolene). National Institute of Advanced Industrial Science and Technology (AIST). Link
-
ChemicalBook . 3-Sulfolene NMR Spectrum and Properties (CAS 77-79-2). Link
-
Aitken, R. A., et al. (1994).[1] "Preparation and pyrolysis of some Bi- and Tri-cyclic sulfones derived from 2-sulfolene." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Grokipedia . Sulfolene: Structure, Isomerization, and NMR Data. Link
-
BenchChem . 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) Product Data. Link
Sources
A Comparative Guide to the X-ray Crystal Structure of 2,3-Dihydrothiophene 1,1-Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2,3-Dihydrothiophene 1,1-Dioxides
2,3-Dihydrothiophene 1,1-dioxide, also known as 2-sulfolene, and its derivatives are a class of five-membered heterocyclic sulfones.[1] These compounds are of significant interest in organic synthesis and medicinal chemistry. The sulfone group, with its electron-withdrawing nature and tetrahedral geometry, profoundly influences the reactivity and conformation of the entire molecule.[2] Understanding the precise three-dimensional arrangement of atoms in the solid state through X-ray crystallography is paramount for rational drug design, as it dictates intermolecular interactions crucial for biological activity. This guide will delve into the nuances of their crystal structures, compare them with isomeric and substituted analogs, and provide a comprehensive overview of their characterization.
Comparative Analysis of Crystal Structures
The seemingly subtle difference in the position of the double bond between 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) and its more common isomer, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene), has a profound impact on their molecular geometry in the solid state.
A key finding is that the five-membered rings of both parent isomers are perfectly planar.[3] This planarity is a consequence of the sp² hybridization of the double-bonded carbons and the geometric constraints of the five-membered ring. However, the introduction of substituents can lead to deviations from planarity. For instance, halogenated derivatives such as 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide exhibit twisted conformations.[3]
In more complex systems, such as the fused ring structures of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, the thiazine ring adopts a screw-boat pucker.[4] This deviation from planarity is driven by the steric demands of the bulky phenyl substituents and the fusion of the aromatic ring.
The nature and position of substituents also dictate the intermolecular interactions that govern the crystal packing. In the absence of strong hydrogen bond donors, C-H···O interactions are often observed, influencing the overall crystal lattice.[3] In derivatives containing N-H moieties, strong intermolecular N-H···O=S hydrogen bonds can dominate the packing, often leading to the formation of chains or more complex supramolecular architectures.[5] For example, in the crystal structure of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, molecules are linked by N-H···S hydrogen bonds, forming a zig-zag chain structure.[6]
The following table summarizes the crystallographic data for 2,3-dihydrothiophene 1,1-dioxide and its isomer, 2,5-dihydrothiophene 1,1-dioxide.[3]
| Compound | 2,3-Dihydrothiophene 1,1-Dioxide | 2,5-Dihydrothiophene 1,1-Dioxide |
| Molecular Formula | C₄H₆O₂S | C₄H₆O₂S |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pnma |
| a (Å) | 6.3903(13) | 11.340(2) |
| b (Å) | 7.2783(16) | 7.0887(15) |
| c (Å) | 11.075(2) | 6.2811(13) |
| Ring Conformation | Planar | Planar |
Beyond X-ray Crystallography: A Multi-faceted Approach to Structural Elucidation
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding requires the integration of other analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Solid-State vs. Solution Conformation Dichotomy
It is crucial for researchers to recognize that the conformation observed in a crystal lattice may not be representative of the molecule's structure in solution. Crystal packing forces can influence bond angles and torsional angles, leading to a preferred conformation in the solid state that may differ from the dynamic equilibrium of conformers present in solution.
A study on heterocyclic sulfones revealed that for some derivatives, the conformation in the solid state, as determined by X-ray crystallography, is not in agreement with NMR data from solution studies.[5] For instance, a C(2)-ester group that was found to be in an axial position in the crystal structure was clearly indicated to be in an equatorial position in solution by NMR.[5] This highlights the importance of using both techniques to gain a complete picture of a molecule's conformational preferences.
The Predictive Power of Computational Chemistry
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic properties of molecules.[7] DFT calculations can be used to optimize the geometry of 2,3-dihydrothiophene 1,1-dioxide derivatives, providing theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray data.
These computational studies can also provide insights into the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).[7] This information is invaluable for understanding the reactivity and potential intermolecular interactions of these compounds. For example, a DFT study on 2,3-dihydro-4-methylthiophene-1,1-dioxide and the parent 2,3-dihydrothiophene-1,1-dioxide provided optimized geometries and calculated vibrational frequencies that were in good agreement with experimental data.
The following diagram illustrates the workflow for a combined experimental and computational approach to structural analysis.
Caption: Crystallization method selection workflow.
Conclusion
The structural analysis of 2,3-dihydrothiophene 1,1-dioxide derivatives is a multifaceted endeavor that provides critical insights for chemists in various fields. X-ray crystallography remains the gold standard for determining solid-state structures, revealing details about ring conformation and intermolecular interactions that are essential for understanding and predicting the behavior of these molecules. However, a holistic approach that integrates NMR spectroscopy and computational modeling is necessary to bridge the gap between solid-state and solution-phase behavior and to provide a deeper understanding of their intrinsic electronic properties. The experimental protocols provided herein offer a practical starting point for researchers seeking to synthesize and crystallize these valuable compounds for structural elucidation.
References
-
Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2012, M762. [Link]
-
Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e]t[6][8]hiazin-4-one. Acta Crystallographica Section E, 2020, 76(12), 1883-1889. [Link]
-
Sulfolene. In Wikipedia. Retrieved January 31, 2026, from [Link]
-
The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 2023, 53, 431–437. [Link]
- Block, E. (2008). Product Subclass 13: 2,3-Dihydrothiophenes and Derivatives. In Science of Synthesis (Vol. 33, pp. 203-238). Thieme.
-
Spectroscopic and DFT studies of 2, 3-dihydro-4-methylthiophene-1, 1-dioxide and 2, 3-dihydrothiophene-1, 1-dioxide. Journal of Molecular Structure, 2015, 1098, 269-281. [Link]
-
Solvent: sulfolane. University of Rochester, Department of Chemistry. [Link]
-
Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. RSC Advances, 2017, 7(74), 46979-46985. [Link]
-
Sulfolene. Grokipedia. [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 2021, 26(16), 4998. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. University of Colorado Boulder. [Link]
-
Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. Science Journal of Chemistry, 2023, 11(1), 10-17. [Link]
-
2,3-Dihydrothiophenes and Derivatives (Update 2019). Science of Synthesis, 2019. [Link]
-
Industrial process of sulfolane synthesis. ResearchGate. [Link]
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 2020, 180, 02002. [Link]
-
Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide and (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)methanesulfonamide. Acta Crystallographica Section E, 2018, 74(Pt 7), 963–969. [Link]
-
PROCESS ANALYSIS OF SULFOLANE PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. Oklahoma State University. [Link]
- Sulfolane mixtures as ambient aprotic polar solvents.
-
Crystal structure of 3-hydroxy-3-(1-methylthioethyl)-2-methyl-2,3-dihydroisoindol-1-one, C8H4ONCH3(OH)[CH(CH3)SCH3]. ResearchGate. [Link]
-
Crystal Structure of 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One. Acta Crystallographica Section E, 2010, 66(Pt 2), o349. [Link]
-
3-methyl-2,5-dihydrothiophene 1,1-dioxide. ChemSynthesis. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sulfolene - Wikipedia [en.wikipedia.org]
Comparative Guide: 2-Sulfolene vs. Acyclic Sulfone Dienophiles in Cycloaddition
Executive Summary
This guide provides a technical comparison between 2-sulfolene (butadiene sulfone) and acyclic vinyl sulfones (e.g., phenyl vinyl sulfone) within the context of cycloaddition chemistry.
While both classes contain the sulfonyl functional group (
-
Acyclic Sulfones act as robust, electron-deficient dienophiles that retain the sulfone handle in the final product.
-
2-Sulfolene functions primarily as a masked diene (1,3-butadiene precursor) via cheletropic elimination, though it possesses latent dienophilic character under specific low-temperature conditions.
Part 1: Mechanistic Divergence & Reactivity Profiles
The core distinction lies in the thermal behavior of the ring system versus the acyclic chain.
The Acyclic Standard: Phenyl Vinyl Sulfone (PVS)
Acyclic sulfones are "true" dienophiles. The strong electron-withdrawing nature of the sulfonyl group lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating normal-electron-demand Diels-Alder reactions.[1]
-
Mechanism: Concerted
cycloaddition.[2] -
Fate of Sulfone: Retained in the adduct. This allows for post-functionalization (e.g., reductive desulfonylation or Julia olefination).
-
Stereochemistry: Subject to endo/exo selectivity rules; the acyclic nature allows bond rotation prior to the transition state, though the endo product is kinetically favored.
The Cyclic Specialist: 2-Sulfolene
2-Sulfolene is defined by its thermal instability. It is a "chameleon" reagent whose identity changes with temperature.
-
Pathway A (T > 110°C): The Masked Diene. 2-Sulfolene undergoes a retro-cheletropic reaction, extruding
gas and generating 1,3-butadiene in situ. This is the dominant industrial and laboratory use, solving the handling problems associated with gaseous butadiene. -
Pathway B (T < 100°C): The Latent Dienophile. In the presence of highly reactive dienes (e.g., 1,3-diphenylisobenzofuran) or under Lewis Acid catalysis at lower temperatures, 2-sulfolene can act as a dienophile. However, this is kinetically slow compared to acyclic variants due to ring strain and steric factors.
Visualizing the Pathways
The following diagram illustrates the decision logic between these two reagents.
Figure 1: Decision tree for selecting sulfone reagents based on the desired structural outcome.
Part 2: Technical Performance Comparison
The following table contrasts the operational parameters of 2-sulfolene against Phenyl Vinyl Sulfone (PVS), the industry-standard acyclic dienophile.
| Feature | 2-Sulfolene (Cyclic) | Phenyl Vinyl Sulfone (Acyclic) |
| Primary Role | Diene Precursor (Masked Butadiene) | Dienophile (Activated Alkene) |
| Thermal Stability | Unstable; decomposes >110°C ( | Stable; can withstand >150°C |
| Atom Economy | Low (Loss of | High (100% atom incorporation) |
| Reactivity (as Dienophile) | Poor/Niche. Requires high pressure or catalysis. | Excellent. High reactivity with various dienes.[3] |
| Stereocontrol | Cis-locked (if used as dienophile). | Rotatable; Endo selective. |
| Handling | Crystalline solid (easy weighing).[4] | Solid or viscous liquid (easy handling). |
| Post-Reaction Utility | N/A (Sulfone is lost). | High (Julia, Ramberg-Bäcklund, Alkylation). |
Part 3: Experimental Protocols
Protocol A: 2-Sulfolene as a Masked Diene Source
Objective: Synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride via in situ butadiene generation. This protocol validates the "Masked Diene" utility, avoiding the use of gas cylinders.
Reagents:
-
3-Sulfolene (2-sulfolene isomerizes to 3-sulfolene, usually sold as 3-sulfolene/butadiene sulfone): 2.5 g (21 mmol)
-
Maleic Anhydride: 1.5 g (15 mmol)
-
Solvent: Xylene (dry), 10 mL
Workflow:
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (bubbler into NaOH solution) to neutralize evolved
. -
Dissolution: Add sulfolene, maleic anhydride, and xylene. Stir gently.
-
Reaction (Cheletropic Elimination + Cycloaddition): Heat the mixture to reflux (approx. 140°C).
-
Isolation: Cool the solution to room temperature. Add 10 mL petroleum ether to precipitate the product.
-
Purification: Filter the crystals and wash with cold petroleum ether.
-
Validation: Melting point check (Target: 103–104°C).
Protocol B: Phenyl Vinyl Sulfone as a Dienophile
Objective: Synthesis of a sulfonyl-cyclohexene via standard Diels-Alder. This protocol demonstrates the stability and activating power of the acyclic sulfone.
Reagents:
-
Phenyl Vinyl Sulfone: 1.0 eq
-
Cyclopentadiene (freshly cracked): 1.5 eq
-
Solvent: Toluene or DCM (Dichloromethane)
Workflow:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Addition: Dissolve Phenyl Vinyl Sulfone in toluene (0.5 M concentration).
-
Cycloaddition: Add freshly cracked cyclopentadiene dropwise at 0°C (to control exotherm).
-
Progression: Allow to warm to room temperature. Stir for 4–12 hours.
-
Note: PVS is highly reactive; heat is rarely required for reactive dienes like cyclopentadiene.
-
-
Workup: Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Stereochemistry Check: NMR will typically show the endo isomer as the major product (coupling constants of bridgehead protons).
Part 4: Strategic Application in Drug Discovery
When to use 2-Sulfolene:
-
Safety & Logistics: When you need to perform a Diels-Alder reaction with 1,3-butadiene but lack the infrastructure to handle flammable gases.
-
Entropy Control: The in situ generation creates a high local concentration of diene, often driving difficult reactions that would fail with gaseous butadiene.
When to use Acyclic Sulfones:
-
Scaffold Building: When the sulfone group is needed as a "handle" for further functionalization (e.g.,
-alkylation followed by reductive removal). -
Complex Dienophiles: When constructing highly substituted rings where the dienophile must carry specific stereochemical information (e.g., trans-1,2-bis(phenylsulfonyl)ethylene).
Pathway Visualization: The Sulfone Fate
Figure 2: The chemical fate of the sulfone moiety in cyclic vs. acyclic strategies.
References
-
Org. Synth. 1998, Coll. Vol. 9, 656. Preparation of Phenyl Vinyl Sulfone.[7][8]
-
Org. Synth. 1973, Coll. Vol. 5, 1037. 3-Sulfolene as a Source of 1,3-Butadiene.[6][9][10]
-
HandWiki: Sulfolene. Detailed properties and cheletropic reactions.[3][10]
-
J. Org. Chem. 2010, 75, 15, 5402–5405. Dienyl Sulfones in Cycloadditions.[1][1]
-
Sigma-Aldrich Product Guide. Phenyl Vinyl Sulfone Reactivity Profile.[11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Chemistry:Sulfolene - HandWiki [handwiki.org]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 7. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Phenyl vinyl sulfone 99 5535-48-8 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures for 2,3-Dihydrothiophene 1,1-dioxide (3-Sulfolene)
Executive Summary
2,3-Dihydrothiophene 1,1-dioxide (commonly known as 3-Sulfolene ) presents a unique disposal challenge not because of its inherent toxicity at room temperature, but due to its retro-cheletropic thermal decomposition .[1][2][3] While often handled as a benign solid in the laboratory, improper disposal that subjects the material to heat (e.g., standard autoclaving or uncontrolled incineration) releases 1,3-butadiene (a flammable carcinogen) and sulfur dioxide (a toxic, corrosive gas).[2]
This guide provides a scientifically grounded protocol for the segregation, labeling, and disposal of 3-sulfolene, ensuring compliance with safety standards and preventing downstream facility hazards.[2]
Part 1: Chemical Hazard Profile
To manage waste effectively, one must understand the physical boundaries of the material. 3-Sulfolene acts as a "stored gas" carrier.[2]
| Property | Data | Operational Implication |
| CAS Number | 77-79-2 | Use for waste manifesting.[2][3] |
| Physical State | White crystalline solid | Dust generation is a primary inhalation risk.[2][3] |
| Melting Point | 64–65 °C | Low melting point; easily transitions to liquid phase.[1][2][3] |
| Decomposition Temp | ~110–135 °C | CRITICAL: Above this threshold, rapid gas evolution occurs.[2][3] |
| Solubility | Soluble in water, alcohols | Aqueous waste streams are possible but require care.[2][3] |
| RCRA Status | Not P or U listed | Regulated based on characteristics (Reactivity/Toxicity if decomposed).[2][3][4] |
Part 2: The Mechanism of Hazard (Causality)
Why is standard disposal insufficient? Most solid chemical waste is incinerated. However, 3-sulfolene undergoes a retro-Diels-Alder (cheletropic) reaction upon heating.[1][2][3][5] If this occurs in a sealed waste container or a facility without adequate acid-gas scrubbing, it creates an immediate pressure hazard and a toxic release event.[2]
Figure 1: Thermal Decomposition Pathway The following diagram illustrates the breakdown of the solid into two gaseous hazards upon heating.
Caption: Thermal decomposition of 3-Sulfolene yields 1,3-butadiene and sulfur dioxide.[2][3]
Part 3: Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired inventory, excess reagent, or contaminated solids.[2][3]
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers if moisture is present, as potential SO2 evolution can cause corrosion.
-
Labeling:
-
Standard Hazardous Waste Label.
-
MANDATORY ADDITION: Add a secondary label reading: "THERMALLY LABILE – RELEASES SO2 AND BUTADIENE UPON HEATING."
-
-
Segregation: Do not commingle with strong oxidizers (e.g., permanganates, nitrates) or strong reducing agents.
-
Disposal Path: Submit for Incineration with Flue Gas Scrubbing .
-
Note: You must inform your waste contractor of the sulfur content so they can route it to a facility capable of scrubbing acidic stack gases.
-
Protocol B: Reaction Mixtures (Solution Phase)
Applicability: Post-reaction mixtures where 3-sulfolene was used as a diene source.[2][3]
-
Verification of Decomposition: If the reaction was performed at reflux (>110°C) to generate butadiene in situ, ensure the reaction has run to completion or cool the mixture to room temperature immediately.
-
Quenching:
-
If unreacted 3-sulfolene remains dissolved, the solvent waste stream must be treated as a potential gas generator.[2]
-
Do not concentrate to dryness on a rotary evaporator with a high bath temperature (>50°C) if significant 3-sulfolene remains, as this may foul the trap with recrystallized solid or overwhelm the pump with SO2.
-
-
Waste Stream: Segregate into Non-Halogenated Organic Solvents (unless halogenated solvents were used).
-
Critical Check: Ensure the pH of the waste stream is neutral. If SO2 was evolved, the solution may be acidic; neutralize with sodium bicarbonate before bottling to prevent pressure buildup in the waste drum.
-
Protocol C: Spills and Accidental Release
Applicability: Powder spills in the laboratory.[2]
-
PPE: Safety goggles, lab coat, and N95 or P100 particulate respirator (to prevent inhalation of dust).
-
Wet Method (Preferred):
-
Do not dry sweep. Dry sweeping generates dust which is an irritant.
-
Cover the spill with wet paper towels or an inert absorbent (vermiculite) dampened with water.
-
-
Collection: Scoop the damp material into a wide-mouth jar.
-
Cleaning: Wash the surface with water and soap.[6][7][8] 3-Sulfolene is water-soluble, making aqueous cleanup effective.[2][3]
Part 4: Waste Stream Management Logic
The following decision tree assists in determining the correct disposal workflow based on the physical state of the waste.
Figure 2: Waste Disposal Decision Tree
Caption: Decision logic for segregating 3-sulfolene waste streams.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6498, 3-Sulfolene. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. epa.gov [epa.gov]
- 5. Sulfolene - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
